N-benzyl-3-chloropyridin-4-amine N-benzyl-3-chloropyridin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15751385
InChI: InChI=1S/C12H11ClN2/c13-11-9-14-7-6-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15)
SMILES:
Molecular Formula: C12H11ClN2
Molecular Weight: 218.68 g/mol

N-benzyl-3-chloropyridin-4-amine

CAS No.:

Cat. No.: VC15751385

Molecular Formula: C12H11ClN2

Molecular Weight: 218.68 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-3-chloropyridin-4-amine -

Specification

Molecular Formula C12H11ClN2
Molecular Weight 218.68 g/mol
IUPAC Name N-benzyl-3-chloropyridin-4-amine
Standard InChI InChI=1S/C12H11ClN2/c13-11-9-14-7-6-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15)
Standard InChI Key IOLZPDKLYGBZEG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC2=C(C=NC=C2)Cl

Introduction

Structural and Chemical Characteristics

The molecular formula of N-benzyl-3-chloropyridin-4-amine is C₁₂H₁₁ClN₂, with a molecular weight of 218.68 g/mol. The pyridine ring’s nitrogen atom at position 1 creates an electron-deficient aromatic system, while the 3-chloro and 4-benzylamine substituents influence its electronic and steric properties. The chlorine atom at position 3 enhances electrophilicity, making the compound a potential candidate for nucleophilic substitution reactions. The benzyl group at position 4 contributes to lipophilicity, which is critical for membrane permeability in biological systems .

Synthesis and Chemical Characterization

Synthetic Routes

The synthesis of N-benzyl-3-chloropyridin-4-amine can be achieved through multi-step routes involving palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. A representative pathway includes:

  • Chlorination of Pyridine Derivatives: Starting with 4-aminopyridine, chlorination at position 3 using reagents such as phosphorus oxychloride (POCl₃) yields 3-chloropyridin-4-amine.

  • Benzylation of the Amine: The amine group at position 4 is benzylated via reaction with benzyl bromide in the presence of a base (e.g., potassium carbonate) to form the target compound .

Alternative methods leverage Suzuki-Miyaura couplings, as demonstrated in the synthesis of structurally related pyrimidine amines. For example, coupling a chlorinated pyridine intermediate with benzylamine derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) can achieve high yields .

Reaction Optimization

Key parameters influencing synthesis include:

  • Catalyst Selection: Palladium-based catalysts (e.g., Pd₂(dba)₃) improve coupling efficiency.

  • Solvent Systems: Polar aprotic solvents like acetonitrile or DMF enhance reaction rates.

  • Temperature: Microwave-assisted heating at 150°C reduces reaction times from hours to minutes .

Table 1: Representative Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
ChlorinationPOCl₃, reflux, 6 h85
BenzylationBenzyl bromide, K₂CO₃, DMF, 80°C78
PurificationSilica gel chromatography95

Physicochemical Properties

Experimental data on the physicochemical properties of N-benzyl-3-chloropyridin-4-amine are sparse, but predictions can be made using computational tools:

  • Solubility: Low aqueous solubility due to the benzyl group; soluble in organic solvents (e.g., DCM, ethanol).

  • Melting Point: Estimated range: 120–140°C (based on analogues).

  • LogP: Predicted logP = 3.2, indicating moderate lipophilicity .

Biological Activity and Mechanisms

Cytotoxicity Profiling

Analogous compounds, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, exhibit cytotoxicity against non-small cell lung cancer (NSCLC) cells by inhibiting deubiquitinating enzymes (e.g., USP1/UAF1) . This mechanism, involving accumulation of monoubiquitinated PCNA and apoptosis, could extend to N-benzyl-3-chloropyridin-4-amine.

Table 2: Hypothetical Biological Activity Profile

TargetAssay TypeIC₅₀ (Predicted)
SARS-CoV-2 MᵖʳᵒMolecular Docking2.5 μM
USP1/UAF1Cell-Based Assay5.8 μM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator